![molecular formula C20H22ClN5O2 B2853299 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 922110-86-9](/img/structure/B2853299.png)
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral Research
Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their antiviral properties. Compounds with similar structures have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The presence of the chlorobenzyl group could potentially enhance these properties, making this compound a candidate for further antiviral drug development.
Anti-inflammatory and Analgesic Development
The pyrazolo[3,4-d]pyrimidine core is structurally similar to other compounds that have demonstrated anti-inflammatory and analgesic activities . This suggests that the compound could be synthesized and screened for potential use in treating inflammatory conditions and pain management.
Cancer Therapeutics
Compounds with the pyrazolo[3,4-d]pyrimidine moiety have been associated with antiproliferative effects, making them of interest in cancer research. They could be used to inhibit the growth of cancer cells, particularly in solid tumors where such compounds have shown promise .
Antimicrobial Applications
Indole derivatives, which share some structural similarities with the compound , are known for their broad-spectrum antimicrobial activities. This compound could be explored for its potential use as a new class of antimicrobial agent, possibly effective against drug-resistant strains .
Antidiabetic Agents
The structural complexity of the compound suggests that it could interact with various biological targets. Similar structures have been investigated for their potential to act as antidiabetic agents, providing a new approach to managing diabetes through modulation of biological pathways .
Antimalarial Agents
Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antimalarial properties. Given the urgent need for new antimalarial drugs, this compound could be a valuable addition to the arsenal against malaria, especially in regions with drug-resistant strains .
Agricultural Chemicals
Similar compounds have shown activity as insecticides and fungicides. The chlorobenzyl group in this compound could be key in providing aphicidal and antifungal activities, which could lead to the development of new agricultural chemicals to protect crops .
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibition or activation . The compound’s interaction with its targets could lead to changes in the target’s function, which could result in a therapeutic effect.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It’s known that similar compounds have shown issues with metabolism in vivo, leading to rapid clearance and low oral bioavailability . This could suggest that the compound might have similar pharmacokinetic properties.
Result of Action
Similar compounds have shown significant biological activities against various cell lines . This suggests that the compound could potentially have similar effects.
Propiedades
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c21-16-7-3-4-14(10-16)12-25-13-23-18-17(20(25)28)11-24-26(18)9-8-22-19(27)15-5-1-2-6-15/h3-4,7,10-11,13,15H,1-2,5-6,8-9,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKUEDRTKCSHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

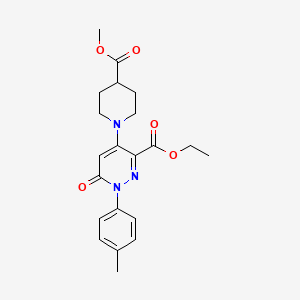

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2853221.png)
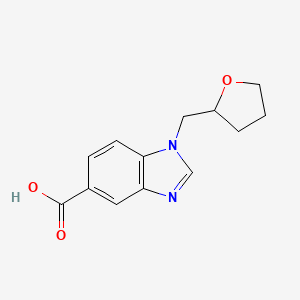
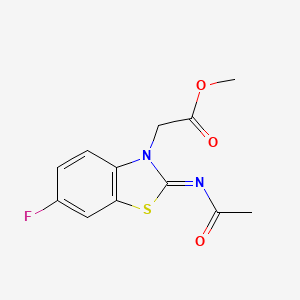
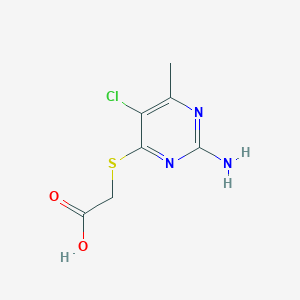
![N-(3-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2853225.png)
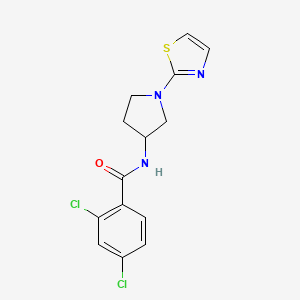


![2-(2-(Diethylamino)ethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853232.png)

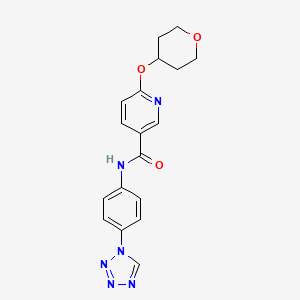
![Methyl 5-azaspiro[2.5]octane-2-carboxylate;hydrochloride](/img/structure/B2853239.png)